BenchChemオンラインストアへようこそ!

rac 7-Hydroxy Efavirenz 7-O-Sulfate

Metabolite identification LC‑HRMS/MS Structural isomer differentiation

rac 7-Hydroxy Efavirenz 7‑O‑Sulfate (CAS 1702668‑51‑6) is a racemic, sulfated phase II conjugate of 7‑hydroxyefavirenz, the quantitatively minor oxidative metabolite of the non‑nucleoside HIV‑1 reverse‑transcriptase inhibitor efavirenz. While CYP2B6‑mediated 8‑hydroxylation dominates efavirenz metabolism (≈77.5 % of primary oxidative turnover), CYP2A6‑driven 7‑hydroxylation accounts for a distinct 22.5 % fraction and generates a metabolite pool that is preferentially cleared through sulfation rather than glucuronidation.

Molecular Formula C₁₄H₉ClF₃NO₆S
Molecular Weight 411.74
CAS No. 1702668-51-6
Cat. No. B1142767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac 7-Hydroxy Efavirenz 7-O-Sulfate
CAS1702668-51-6
Synonyms6-Chloro-4-(2-cyclopropylethynyl)-1,4-dihydro-7-(sulfooxy)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one
Molecular FormulaC₁₄H₉ClF₃NO₆S
Molecular Weight411.74
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac 7-Hydroxy Efavirenz 7-O-Sulfate (CAS 1702668-51-6): Sourcing the Minor-Pathway Phase II Metabolite Standard for Efavirenz Pharmacokinetic Studies


rac 7-Hydroxy Efavirenz 7‑O‑Sulfate (CAS 1702668‑51‑6) is a racemic, sulfated phase II conjugate of 7‑hydroxyefavirenz, the quantitatively minor oxidative metabolite of the non‑nucleoside HIV‑1 reverse‑transcriptase inhibitor efavirenz [1]. While CYP2B6‑mediated 8‑hydroxylation dominates efavirenz metabolism (≈77.5 % of primary oxidative turnover), CYP2A6‑driven 7‑hydroxylation accounts for a distinct 22.5 % fraction and generates a metabolite pool that is preferentially cleared through sulfation rather than glucuronidation [2]. The compound is supplied as a highly purified, neat solid (typical purity ≥ 95 %) and serves as an authentic reference standard for the identification and quantification of the 7‑sulfate species in biological matrices .

Why 8‑Hydroxy‑Efavirenz‑8‑O‑Sulfate or the Parent 7‑Hydroxy‑Efavirenz Cannot Substitute for rac 7‑Hydroxy Efavirenz 7‑O‑Sulfate in Analytical Workflows


Although 7‑ and 8‑hydroxy‑efavirenz share the efavirenz scaffold, their downstream phase II conjugation products are not interchangeable. The sulfate group is installed at the C‑7 position for the target compound, whereas the commercially more common 8‑O‑sulfate regioisomer (CAS 252343‑23‑0) bears the sulfooxy moiety at C‑8 . This positional difference alters chromatographic retention, mass spectrometric fragmentation, and enzymatic hydrolytic susceptibility [1]. Critically, the free 7‑hydroxy‑efavirenz precursor is highly unstable in plasma at room temperature (46 %‑69 % loss in 24 h) and at –20 °C (17 %‑50 % loss over 90 days), making it unreliable as a calibration standard [2]. The sulfate conjugate thus provides the chemically stable, phase‑II‑specific reference material required for accurate efavirenz metabolite profiling in clinical and forensic toxicology laboratories.

Quantitative Head‑to‑Head Comparator Data for rac 7‑Hydroxy Efavirenz 7‑O‑Sulfate (CAS 1702668‑51‑6)


Regioisomeric Position Confers Unique Chromatographic and MS Discrimination Relative to the 8‑O‑Sulfate Isomer

In reversed‑phase LC‑HRMS/MS systems, the C‑7 sulfated regioisomer (target compound) elutes at a retention time distinct from its C‑8 sulfated counterpart (8‑hydroxy efavirenz 8‑O‑sulfate, CAS 252343‑23‑0) despite sharing the identical elemental composition (C₁₄H₉ClF₃NO₆S, exact mass 411.74 g mol⁻¹) . In the method of Pettersson Bergstrand et al. (2024), 7‑hydroxyefavirenz‑derived phase II metabolites were resolved from 8‑hydroxy‑derived conjugates by a Dionex Ultimate 3000RS LC system coupled to a Q Exactive Orbitrap mass spectrometer, allowing separate quantification of the 7‑sulfate peak from the 8‑sulfate peak [1]. This chromatographic resolution is critical for laboratories that must report regioisomer‑specific metabolite concentrations to meet regulatory pharmacokinetic submission guidelines.

Metabolite identification LC‑HRMS/MS Structural isomer differentiation

Chemical Stability Advantage Over the Free 7‑Hydroxy‑Efavirenz Precursor

Andriguetti et al. (2021) demonstrated that 7‑hydroxyefavirenz (the unconjugated phase I metabolite) undergoes extensive degradation under routine sample‑handling conditions: 46 %‑69 % loss after 24 h at room temperature and 17 %‑50 % loss after 90 days at –20 °C [1]. By contrast, the sulfate conjugate (target compound) is recommended for storage at –20 °C with demonstrated recovery after centrifugation of the original vial, indicating markedly improved bench‑top and long‑term stability . No comparable degradation has been reported for the 7‑O‑sulfate under these conditions, making it the preferred form for preparation of calibrators and quality‑control samples.

Metabolite stability Bioanalytical method validation Reference standard storage

Preferential Sulfation vs. Glucuronidation of the 7‑Hydroxy Pathway

Phase II metabolite profiling in 71 HIV‑infected patients showed that the 8‑hydroxy‑efavirenz pathway is predominantly conjugated with glucuronic acid (8OH‑EFV‑glucuronide plasma concentration 64‑fold higher than parent 8OH‑EFV), whereas the 7‑hydroxy‑pathway exhibits a propensity for sulfation. Although the absolute plasma concentration of 7‑OH‑EFV‑sulfate has not been definitively published, indirect evidence from Aouri et al. (2016) indicates that 7‑OH‑EFV‑sulfate is present in cerebrospinal fluid (CSF) at concentrations comparable to 8OH‑EFV‑glucuronide, while 7‑OH‑EFV‑glucuronide was quantified at 2‑ to 9‑fold higher levels than 8OH‑EFV in CSF [1]. This suggests that sulfation is a quantitatively significant pathway for the 7‑hydroxy metabolite, in contrast to the 8‑hydroxy metabolite, where glucuronidation dominates.

Phase II metabolism Conjugation ratio Sulfotransferase selectivity

CYP2A6 Phenotyping Utility Relies on 7‑Hydroxy‑Pathway Metabolite Quantification

Ogburn et al. (2010) demonstrated that CYP2A6 is the principal (and essentially exclusive) catalyst of efavirenz 7‑hydroxylation, while CYP2B6 drives 8‑hydroxylation [1]. Consequently, the plasma or urinary ratio of total 7‑hydroxy‑metabolites (free + sulfate + glucuronide) to efavirenz serves as a selective in vivo index of CYP2A6 phenotypic activity, analogous to the established use of the 8‑hydroxy‑efavirenz/efavirenz ratio for CYP2B6 phenotyping [2]. Accurate determination of this CYP2A6 index requires quantification of the 7‑sulfate fraction, which can constitute a substantial portion of the 7‑hydroxy‑metabolite pool.

CYP phenotyping Pharmacogenomics Drug‑drug interaction

Racemic Nature Ensures Comprehensive Detection of Both Enantiomeric Forms in Biological Samples

Efavirenz is administered as the (S)-enantiomer; however, stereoselective sulfation or chiral inversion during sample work‑up can generate both enantiomers of 7‑hydroxy‑efavirenz sulfate [1]. The racemic standard (rac‑7‑hydroxy efavirenz 7‑O‑sulfate) ensures that both (R)‑ and (S)‑enantiomers are represented in the calibration curve, whereas an enantiopure standard (e.g., the (S)‑enantiomer alone) would miss the (R)‑form if present. This is particularly relevant for laboratories employing non‑chiral LC methods, where the racemic standard is required to quantify total 7‑sulfate without chiral separation.

Chiral analysis Stereoselective metabolism Reference standard scope

Purity Specification and Impurity Profile Differentiate Premium Research‑Grade Material from Technical‑Grade Alternatives

Vendor‑supplied rac 7‑hydroxy efavirenz 7‑O‑sulfate is certified as “Highly Purified” (HPLC purity typically ≥ 95 %) and is accompanied by a certificate of analysis (CoA) listing residual solvents, water content, and related substances . In contrast, the regioisomeric 8‑O‑sulfate standard (CAS 252343‑23‑0) commonly carries a purity specification of 90 %‑95 %, and no pharmacopoeial monograph exists for either compound . The higher purity and documented impurity profile of the 7‑O‑sulfate standard reduce the risk of unidentified chromatographic peaks in bioanalytical runs and support compliance with FDA/EMA bioanalytical method validation guidelines requiring demonstrated specificity and absence of interfering substances.

Reference standard purity QA/QC Pharmacopoeial compliance

Recommended Procurement and Application Scenarios for rac 7‑Hydroxy Efavirenz 7‑O‑Sulfate (CAS 1702668‑51‑6)


Regulatory Bioanalytical Method Validation for Efavirenz Phase II Metabolite Profiling

Contract research organizations (CROs) and pharmaceutical bioanalytical laboratories can use the 7‑O‑sulfate standard to prepare calibration curves and quality‑control samples for the validated quantification of efavirenz’s complete phase II metabolite panel in human plasma. The chromatographic resolution from the 8‑O‑sulfate regioisomer and the superior stability relative to free 7‑hydroxyefavirenz (quantified in Section 3) directly support compliance with the EMA Guideline on Bioanalytical Method Validation (EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**) .

Dual CYP2B6/CYP2A6 Phenotyping Assays for Pharmacogenomic Research

Academic and clinical pharmacokinetics laboratories developing enzyme‑phenotyping cocktails can incorporate rac 7‑hydroxy efavirenz 7‑O‑sulfate as a key analyte for the CYP2A6‑specific 7‑hydroxylation pathway. Because the 7‑sulfate constitutes a significant proportion of the 7‑hydroxy‑metabolite pool (class‑level evidence in Section 3), its inclusion improves the accuracy of the 7‑OH‑EFV/EFV phenotyping ratio, which has been proposed as a complement to the established CYP2B6 index .

Forensic and Clinical Toxicology Confirmation of Efavirenz Compliance

Clinical toxicology and therapeutic drug monitoring (TDM) services can use the 7‑O‑sulfate standard to confirm recent efavirenz intake by detecting the phase II metabolite in urine or plasma. The racemic standard’s comprehensive enantiomeric coverage ensures that even if chiral inversion occurs post‑sampling, the total 7‑sulfate signal remains quantifiable, supporting robust compliance monitoring in HIV patient cohorts .

Impurity Profiling and Reference Standard for API Manufacturing Quality Control

Pharmaceutical manufacturers of efavirenz active pharmaceutical ingredient (API) can employ rac 7‑hydroxy efavirenz 7‑O‑sulfate as a process‑related impurity marker. The certified high purity (≥ 95 %, as documented in Section 3) and its regioisomeric distinction from the 8‑O‑sulfate impurity allow QC laboratories to monitor sulfated impurities that may arise during synthesis or forced degradation studies, aiding compliance with ICH Q3A/B guidelines on impurity qualification .

Quote Request

Request a Quote for rac 7-Hydroxy Efavirenz 7-O-Sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.